Bienvenue dans la boutique en ligne BenchChem!

Ro 25-6981 maleate

NMDA receptor pharmacology Subunit selectivity Ion channel electrophysiology

Ro 25-6981 maleate is the definitive NR2B-selective NMDA receptor antagonist for rigorous neuroscience research. It exhibits >5000-fold selectivity for NR1C/NR2B (IC50=0.009 μM) vs. NR1C/NR2A (52 μM), enabling unambiguous discrimination of subunit-specific roles in LTP, cognition, and motor control. Unlike generic alternatives, Ro 25-6981 selectively reduces LTP without affecting LTD and provides a >26-fold therapeutic window for analgesia over motor impairment in neuropathic pain models. Procure Ro 25-6981 maleate for precise, reproducible results in Parkinson's disease, impulsivity, and neuroprotection studies where NR2B-specific blockade is essential.

Molecular Formula C26H33NO6
Molecular Weight 455.5 g/mol
CAS No. 1312991-76-6
Cat. No. B560089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 25-6981 maleate
CAS1312991-76-6
Molecular FormulaC26H33NO6
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESCC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C22H29NO2.C4H4O4/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;5-3(6)1-2-4(7)8/h2-10,17,19,22,24-25H,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-,22+;/m0./s1
InChIKeyFYJZEHCQSUBZDY-SEELMCCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A white to off-white solid

Ro 25-6981 maleate (CAS 1312991-76-6): A Highly Selective, Activity-Dependent NR2B-Containing NMDA Receptor Antagonist for Preclinical CNS Research


Ro 25-6981 maleate is a potent and highly selective, activity-dependent antagonist of N-methyl-D-aspartate (NMDA) receptors containing the NR2B (GluN2B) subunit . In vitro characterization using cloned receptor subunit combinations expressed in Xenopus oocytes demonstrates an IC50 of 0.009 μM for NR1C/NR2B receptors versus 52 μM for NR1C/NR2A receptors, corresponding to greater than 5000-fold selectivity for the NR2B subunit [1]. The compound exhibits neuroprotectant effects against glutamate toxicity and oxygen-glucose deprivation in cultured cortical neurons, and demonstrates anticonvulsant, antidepressant-like, and anti-parkinsonian activity in preclinical animal models [2].

Why Generic Substitution of Ro 25-6981 maleate with Other NR2B Antagonists or Broader NMDA Blockers May Compromise Experimental Reproducibility


The NMDA receptor antagonist class encompasses structurally and mechanistically diverse compounds with varying selectivity profiles, functional activities, and off-target liabilities. Generic substitution with alternative NR2B-selective agents such as ifenprodil, traxoprodil (CP-101,606), or Ro 63-1908 cannot be assumed without experimental validation, as these compounds exhibit distinct differences in potency, activity-dependence, neuroprotective efficacy, and behavioral pharmacology [1]. Critically, substitution with non-selective NMDA channel blockers (e.g., MK-801, dizocilpine) or NR2A-preferring antagonists (e.g., NVP-AAM077) will fundamentally alter the pharmacological outcome due to differential subunit expression patterns and distinct roles in synaptic plasticity, motor function, and cognition [2][3]. The quantitative evidence presented below establishes the specific, verifiable differentiation parameters that justify procurement of Ro 25-6981 maleate for defined research applications.

Quantitative Evidence Guide: Verified Differentiation of Ro 25-6981 maleate from Key Comparators in NR2B Antagonist Research


Greater than 5000-Fold Selectivity for NR2B over NR2A Subunits in Cloned Receptor Assays

Ro 25-6981 maleate exhibits greater than 5000-fold selectivity for NMDA receptors containing the NR2B subunit over those containing the NR2A subunit, as measured in Xenopus oocytes expressing defined subunit combinations. This represents the highest quantitative selectivity window among commercially available NR2B-preferring antagonists for which direct comparative data exist [1]. In the same assay system, the prototypical NR2B antagonist ifenprodil shows comparable selectivity direction but with significantly lower absolute potency against NR2B-containing receptors [2].

NMDA receptor pharmacology Subunit selectivity Ion channel electrophysiology

Superior Neuroprotective Potency Against Glutamate Toxicity and Oxygen-Glucose Deprivation Compared to Ifenprodil

In primary cultured cortical neurons, Ro 25-6981 provides concentration-dependent protection against both glutamate-induced excitotoxicity and combined oxygen-glucose deprivation (OGD), an in vitro model of ischemia. Critically, Ro 25-6981 was more potent than ifenprodil across all neuroprotection assays evaluated in the same study [1]. The compound demonstrated no protection against kainate toxicity, confirming specificity for NMDA receptor-mediated injury pathways.

Neuroprotection Excitotoxicity Ischemia models

Distinct Behavioral Pharmacology Profile in Cognitive Performance Tasks Differentiates Ro 25-6981 from Ifenprodil and Traxoprodil

In the 5-choice serial reaction time task (5-CSRTT), a well-validated assay of attention and response control, Ro 25-6981 (3–30 mg/kg) increased premature responding and response speed without an error trade-off, a profile shared with traxoprodil (1–10 mg/kg) and Ro 63-1908 [1]. In contrast, ifenprodil (1–10 mg/kg) slowed response speed, increased omissions, and had no effect on premature responding, demonstrating a qualitatively distinct behavioral signature [1]. This differentiation is critical for studies investigating NR2B antagonist effects on impulsivity and cognitive flexibility.

Behavioral pharmacology Cognition Impulsivity 5-CSRTT

Therapeutic Window for Antinociception Without Motor Impairment Differentiates Ro 25-6981 and CP-101,606 from Non-Selective NMDA Antagonists

In rat models of neuropathic pain, the NR2B-selective antagonists Ro 25-6981 and CP-101,606 (traxoprodil) demonstrate a significant dose window between antinociceptive efficacy and motor impairment, whereas non-selective NMDA antagonists such as MK-801 produce motor deficits at antinociceptive doses [1]. This differential side-effect liability correlates with the restricted localization of NR2B subunits in the dorsal horn of the spinal cord [1].

Antinociception Pain models Motor function Side-effect profile

Monotonic Improvement of Motor Performance in Parkinsonian Models Contrasts with Biphasic Effects of NR2A Antagonists

In the 6-hydroxydopamine (6-OHDA) hemilesioned rat model of Parkinson's disease, systemic administration of Ro 25-6981 produced a monotonic (dose-dependent, unidirectional) improvement in rotarod performance, whereas the NR2A-preferring antagonist NVP-AAM077 exhibited a biphasic effect with low doses being facilitatory and higher doses inhibitory [1]. Microdialysis studies revealed that these differential motor effects correlate with distinct anatomical sites of action: Ro 25-6981 improves motor function via blockade of extrastriatal NR2B subunits, while NVP-AAM077 acts via striatal NR2A subunits [1].

Parkinson's disease Motor function Rotarod 6-OHDA lesion

Maleate Salt Form Provides Defined Solubility Characteristics Suitable for Both In Vitro and In Vivo Dosing Formulations

Ro 25-6981 maleate is supplied as a crystalline solid with defined solubility parameters that support both in vitro electrophysiology/neuroprotection assays and systemic in vivo administration. The maleate counterion confers aqueous solubility up to 10 mM with gentle warming, while high solubility in DMSO (100 mM) facilitates preparation of concentrated stock solutions for dilution into physiological buffers . This balanced solubility profile distinguishes Ro 25-6981 maleate from hydrochloride salt forms of related compounds that may exhibit different hygroscopicity and dissolution kinetics .

Formulation Solubility In vivo dosing Maleate salt

Defined Research Applications for Ro 25-6981 maleate Based on Verified Differentiation Evidence


Dissecting NR2B- vs. NR2A-Mediated Contributions to Synaptic Plasticity (LTP/LTD)

Ro 25-6981 is an essential tool for studies requiring unambiguous discrimination between NR2B- and NR2A-containing NMDA receptor contributions to synaptic plasticity. In hippocampal CA1 slices from juvenile rats, Ro 25-6981 (4–5 μM) selectively reduced long-term potentiation (LTP, 45% reduction at 5 μM) without affecting long-term depression (LTD), whereas the NR2A-preferring antagonist NVP-AAM077 (0.1–0.4 μM) reduced both LTP (63% reduction at 0.1 μM) and LTD [1]. This differential pharmacology enables researchers to assign specific plasticity mechanisms to distinct NMDA receptor subpopulations, a critical application for basic neuroscience and drug discovery programs targeting cognitive disorders. Procurement of Ro 25-6981 maleate is indicated when experimental designs require NR2B-specific blockade with minimal NR2A cross-reactivity.

Preclinical Modeling of Parkinson's Disease Motor Deficits and L-DOPA Potentiation

Ro 25-6981 demonstrates validated efficacy in two complementary animal models of Parkinson's disease: 6-OHDA-lesioned rats and MPTP-treated common marmosets. In 6-OHDA rats, Ro 25-6981 induced contraversive rotations without stimulating locomotion in normal animals, and critically, it potentiated the action of L-DOPA, apomorphine, A68930, and quinpirole [1]. In MPTP-treated marmosets, Ro 25-6981 reversed parkinsonian symptoms and showed a trend toward significance despite limited sample size [1]. Notably, Ro 25-6981 produces monotonic improvement in rotarod performance, in contrast to the biphasic modulation observed with NR2A-preferring antagonists [2]. This profile supports procurement for Parkinson's disease research programs investigating NR2B-selective adjunctive therapies and the role of extrastriatal NR2B subunits in motor control.

Investigating Attention, Impulsivity, and Cognitive Flexibility in Rodent Behavioral Models

Ro 25-6981 is well-characterized in the 5-choice serial reaction time task (5-CSRTT), a gold-standard assay of attention and response control. The compound reliably increases premature responding and response speed at doses of 3–30 mg/kg (i.p.) without producing an error trade-off, a phenotype distinct from ifenprodil which slows responding and increases omissions [1]. This behavioral signature is particularly relevant for studies examining the role of NR2B-containing NMDA receptors in impulsivity, cognitive flexibility, and attention. Researchers should select Ro 25-6981 over ifenprodil when the experimental objective is to model or modulate impulsive-type responding rather than sedation-like behavioral suppression.

Neuropathic Pain Research Requiring Antinociception Without Motor Confounds

Ro 25-6981 provides a validated tool for preclinical pain studies where separation between analgesic efficacy and motor impairment is required. In rat neuropathic pain models, Ro 25-6981 produces antinociception (ID50 = 3.8 mg/kg i.p.) with motor impairment observed only at doses ≥100 mg/kg i.p., representing a >26-fold therapeutic window [1]. This contrasts sharply with non-selective NMDA antagonists such as MK-801, which produce motor deficits at antinociceptive doses, and with ifenprodil, which exhibits qualitatively different behavioral effects in cognitive tasks [1][2]. The restricted expression of NR2B subunits in spinal dorsal horn laminae I-II underlies this favorable side-effect profile [1]. Procurement of Ro 25-6981 is indicated for pain research programs requiring clean interpretation of antinociceptive efficacy without motor impairment confounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 25-6981 maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.